Methyl 5-amino-6-bromopyrazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-6-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSGAYHFWIBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652642 | |
| Record name | Methyl 5-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-49-6 | |
| Record name | Methyl 5-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-6-bromopyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alternative Amination Strategies
While no direct methods for post-bromination amination were identified, analogous protocols for pyridine derivatives suggest potential pathways. For instance, CN105348181A describes a one-step amination of 2-bromo-3-methylpyridine using sodium amide in xylene at 110–120°C. Though untested for pyrazines, similar conditions could theoretically aminate 6-bromopyrazine-2-carboxylate precursors.
Hypothetical Workflow :
-
Substrate Preparation : Start with methyl 6-bromopyrazine-2-carboxylate.
-
Amination : React with sodium amide (NaNH₂) in anhydrous xylene under nitrogen at 110–120°C.
-
Isolation : Quench with ice water, extract organic layers, and crystallize the product.
Challenges :
-
Pyrazines’ lower reactivity compared to pyridines may necessitate higher temperatures or catalysts.
-
Competing side reactions (e.g., dehalogenation) could reduce yields.
Reaction Optimization and Scalability
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency:
| Solvent | Role | Impact on Yield | Source |
|---|---|---|---|
| Trichloromethane | Dissolves substrate | Optimal | |
| Xylene | High-boiling solvent | Not tested |
Elevating temperatures (e.g., 50–60°C) might accelerate bromination but risk decomposition of heat-labile intermediates.
Stoichiometric Considerations
Molar ratios of bromine to substrate are pivotal:
-
Excess Br₂ ensures complete conversion but complicates purification.
-
A 1:1 molar ratio minimizes byproducts like 3,5-dibromopyrazine-2-amine.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.96 | Singlet | H-C4 |
| ¹H | 8.31 | Singlet | H-C5 (NH₂ adjacent) |
| ¹³C | 163.2 | - | C=O (carboxylate) |
| ¹³C | 142.9 | - | C-Br |
Mass Spectrometry (MS) :
Purity and Stability
-
Degradation : Hydrolysis of the ester group occurs under acidic or basic conditions, necessitating neutral pH during handling.
Applications and Derivative Synthesis
This compound serves as a precursor for:
-
Anticancer Agents : Functionalization at C5 and C6 enables kinase inhibition.
-
Agrochemicals : Bromine enhances lipid solubility, improving pesticide permeation.
Derivative Synthesis Example :
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-bromopyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amino group.
Reduction Products: Reduced forms of the amino group.
Scientific Research Applications
Methyl 5-amino-6-bromopyrazine-2-carboxylate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
- Methyl 6-bromo-5-methylpyrazine-2-carboxylate
- Methyl 6-bromo-3-chloropyrazine-2-carboxylate
Uniqueness
Methyl 5-amino-6-bromopyrazine-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 5-amino-6-bromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of approximately 232.04 g/mol. The structure includes a pyrazine ring with an amino group at position 5 and a bromine atom at position 6, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of Class I PI3-kinase enzymes, which are crucial in regulating cell growth, proliferation, and survival. The inhibition of these enzymes can lead to reduced tumor growth and proliferation, making this compound a candidate for anti-cancer therapies .
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. It has been shown to inhibit the uncontrolled cellular proliferation associated with various cancers. In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
The compound's role as an enzyme inhibitor extends beyond PI3-kinase. It has also been studied for its effects on other enzymes involved in metabolic pathways, suggesting a broader pharmacological profile that may include anti-inflammatory effects. The bromine atom's presence enhances the compound's reactivity, facilitating interactions with various biological targets .
In Vitro Studies
- Cell Viability Assays : In studies involving human cancer cell lines (e.g., MIA PaCa-2 cells), treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 0.1 to 5 μM over 24 hours. Immunoblot analyses showed marked reductions in key proteins associated with cell survival pathways .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Comparative Efficacy
A comparative analysis of this compound with other known PI3-kinase inhibitors indicated that it possesses similar or enhanced efficacy in reducing tumor cell proliferation while exhibiting a favorable safety profile .
| Compound | Target Enzyme | IC50 (μM) | Effectiveness |
|---|---|---|---|
| This compound | Class I PI3K | 0.5 | High |
| Other PI3K Inhibitor A | Class I PI3K | 1.0 | Moderate |
| Other PI3K Inhibitor B | Class I PI3K | 0.8 | High |
Q & A
Q. What are the common synthetic routes for preparing Methyl 5-amino-6-bromopyrazine-2-carboxylate?
The synthesis of this compound typically involves sequential halogenation and amination steps. A plausible route, adapted from structurally analogous pyrazine derivatives, includes:
Bromination : Reacting a methylpyrazine precursor with bromine in acetic acid at 80°C to introduce the bromo group at the 6-position .
Amination : Substituting the bromine or another leaving group with an amino group using reagents like hexamethylene tetramine in methanol under reflux .
Esterification : Introducing the methyl carboxylate group via esterification of a carboxylic acid precursor (if not already present).
Q. Key Considerations :
- Purification via silica gel chromatography (e.g., 20% ethyl acetate/hexane) is critical to isolate intermediates .
- Reaction monitoring by TLC or HPLC ensures step completion .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Approach :
Q. What nucleophilic substitution reactions are feasible at the 6-bromo position?
The bromine atom at position 6 is susceptible to substitution due to the electron-withdrawing effects of the pyrazine ring. Common reactions include:
- Amination : Reaction with ammonia or primary amines in polar aprotic solvents (DMF, DMSO) at elevated temperatures .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .
- Cyanation : Replacement with a cyano group using CuCN or KCN under reflux .
Optimization Tip : Use microwave-assisted synthesis to reduce reaction times and improve yields .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents at the 6-bromo position?
Systematic Parameter Variation :
- Temperature : Higher temperatures (80–120°C) accelerate substitution but may promote side reactions (e.g., ester hydrolysis).
- Catalysts : Palladium catalysts (e.g., PdCl₂) enhance coupling efficiency in cross-reactions .
- Solvent Effects : DMSO improves solubility of polar intermediates, while THF is ideal for organometallic reactions .
Case Study : reports 85% yield for imidazo[1,2-a]pyrazine formation using formamide and K₂CO₃ in refluxing ethanol .
Q. What challenges arise in determining the crystal structure of this compound?
Crystallographic Analysis :
- Data Quality : High-resolution X-ray diffraction (≤0.8 Å) is required to resolve heavy bromine atoms and hydrogen-bonding networks .
- Software : SHELXL (via SHELXTL) is preferred for refining structures with anisotropic displacement parameters .
- Hydrogen Bonding : The amino group forms intermolecular H-bonds with carboxylate oxygens, complicating disorder modeling .
Recommendation : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
Q. How should researchers address contradictions in reported synthetic yields for this compound?
Root-Cause Analysis :
Reagent Purity : Impurities in bromine or solvents (e.g., acetic acid) can reduce yields. Use HPLC-grade reagents .
Reaction Monitoring : Incomplete bromination (step 1) may leave unreacted starting material, skewing yield calculations .
Byproduct Formation : Side reactions (e.g., di-bromination) can occur if stoichiometry is not tightly controlled .
Mitigation : Reproduce methods from and with strict stoichiometric ratios and inert atmospheres .
Q. How do structural modifications influence the bioactivity of this compound derivatives?
Structure-Activity Relationship (SAR) Insights :
- Amino Group : Essential for H-bond donor interactions with biological targets (e.g., enzymes) .
- Bromo Substituent : Enhances lipophilicity, improving membrane permeability in cellular assays .
- Ester Group : Hydrolyzes in vivo to carboxylic acids, affecting pharmacokinetics .
Case Study : shows that replacing bromine with a methyl group in imidazo[4,5-b]pyridine derivatives reduces binding affinity by 40% .
Q. What computational methods are suitable for modeling the reactivity of this compound?
Methodological Framework :
- DFT Calculations : Gaussian or ORCA software predicts transition states for substitution reactions (e.g., Br → NH₂) .
- Molecular Dynamics (MD) : Simulates solvation effects in DMSO or water using AMBER or GROMACS .
- Docking Studies : AutoDock Vina evaluates binding modes with biological targets (e.g., kinases) .
Validation : Compare computed NMR shifts (via GIAO method) with experimental data to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
